molecular formula C16H16N4O2S B11044109 2-Cyclobutyl-6-(methylsulfonyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

2-Cyclobutyl-6-(methylsulfonyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11044109
M. Wt: 328.4 g/mol
InChI Key: VURZRUGBXDNSAK-UHFFFAOYSA-N
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Description

2-CYCLOBUTYL-6-METHANESULFONYL-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a cyclobutyl group, a methanesulfonyl group, and a phenyl group, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOBUTYL-6-METHANESULFONYL-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via a cycloaddition reaction, which can be facilitated by using a suitable cyclobutene derivative.

    Methanesulfonylation: The methanesulfonyl group is introduced through a sulfonylation reaction using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Phenylation: The phenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-CYCLOBUTYL-6-METHANESULFONYL-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the methanesulfonyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Methyl derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

2-CYCLOBUTYL-6-METHANESULFONYL-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has been studied for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-CYCLOBUTYL-6-METHANESULFONYL-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-CYCLOBUTYL-6-METHANESULFONYL-7-PHENYL-[1,2,4]TRIAZOLO[3,4-B]PYRIDINE: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-CYCLOBUTYL-6-METHANESULFONYL-7-PHENYL-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE: Similar structure but with a pyrazine ring instead of a pyrimidine ring.

Uniqueness

The uniqueness of 2-CYCLOBUTYL-6-METHANESULFONYL-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE lies in its specific combination of functional groups and the triazolopyrimidine core, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

2-cyclobutyl-6-methylsulfonyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H16N4O2S/c1-23(21,22)13-10-17-16-18-15(12-8-5-9-12)19-20(16)14(13)11-6-3-2-4-7-11/h2-4,6-7,10,12H,5,8-9H2,1H3

InChI Key

VURZRUGBXDNSAK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N2C(=NC(=N2)C3CCC3)N=C1)C4=CC=CC=C4

Origin of Product

United States

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